1-(2-Bromoprop-2-enyl)-2-propylbenzimidazole
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Overview
Description
1-(2-Bromoprop-2-enyl)-2-propylbenzimidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a brominated prop-2-enyl group and a propyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-Bromoprop-2-enyl)-2-propylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzimidazole derivative and a brominated prop-2-enyl precursor.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base such as potassium tert-butoxide (tBuOK) to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimized reaction conditions, including temperature control and the use of solvents to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Bromoprop-2-enyl)-2-propylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases (e.g., tBuOK), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride)
Major Products: The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-(2-Bromoprop-2-enyl)-2-propylbenzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Bromoprop-2-enyl)-2-propylbenzimidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2-Bromoprop-2-enyl)-2-propylbenzimidazole can be compared with other similar compounds:
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-3-6-13-15-11-7-4-5-8-12(11)16(13)9-10(2)14/h4-5,7-8H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYAJOZTTRWQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(=C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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